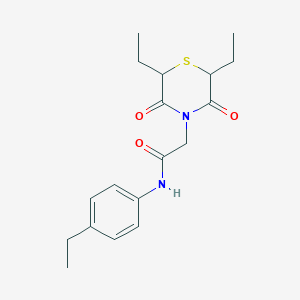
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a thiomorpholine ring, an acetamide group, and a substituted phenyl moiety. Its unique chemical properties arise from the presence of two ethyl groups and various functional groups, which may influence its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O3S, with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine ring is significant as it often contributes to the pharmacological properties of related compounds.
Structural Features
| Component | Description |
|---|---|
| Thiomorpholine Ring | Enhances solubility and bioactivity |
| Acetamide Group | Potential for enzyme inhibition |
| Substituted Phenyl Moiety | Influences interaction with biological targets |
Biological Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The acetamide structure may facilitate interactions with specific enzymes, leading to therapeutic effects.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |
| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |
| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |
The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized that the compound may interact with biological targets through the following pathways:
- Enzyme Inhibition : The acetamide moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The phenyl group may facilitate binding to receptors that mediate cellular responses.
- Cell Membrane Interaction : The hydrophobic ethyl groups could enhance membrane penetration, affecting cellular signaling.
Case Studies
Research has highlighted several case studies involving structurally similar compounds that demonstrate promising biological activities:
- Antimicrobial Studies : A study on derivatives of thiomorpholine indicated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Cancer Cell Proliferation Inhibition : Research on related acetamides has shown significant reduction in the proliferation of various cancer cell lines, suggesting potential therapeutic applications.
- Toxicity Assessments : Toxicological evaluations have indicated that modifications in the substituents can lead to variations in cytotoxicity profiles, emphasizing the need for careful optimization in drug design.
特性
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14(5-2)24-15(6-3)18(20)23/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHYQLUTXCJQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














